methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Overview
Description
Methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformations into Heteroaryl Derivatives
Researchers have investigated transformations of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetates into different derivatives. For example, these compounds were transformed with N- and C-nucleophiles into various substituted acetates. These transformations have led to the synthesis of 2H-pyrazolo[4,3-c]pyridine-7-carboxylates, showcasing the versatility of these compounds in synthesizing heteroaryl derivatives (Stanovnik et al., 2003).
Synthesis of Novel Triazafulvalene Systems
Another study focused on the synthesis of novel triazafulvalene systems involving derivatives of methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate. These systems were obtained through cycloaddition and subsequent substitution reactions, highlighting the compound's role in creating new molecular architectures with potential electronic and optical properties (Uršič et al., 2010).
Creation of Fungicidal Compounds
Research into the fungicidal activity of novel compounds containing the pyrazole moiety, similar to the one , demonstrated that specific derivatives exhibit moderate fungicidal activity against Rhizoctonia solani. This indicates the potential agricultural applications of these compounds in protecting crops against fungal diseases (Liu et al., 2014).
Anti-inflammatory and Analgesic Activities
Compounds derived from methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate have shown significant anti-inflammatory and analgesic activities in preclinical models. This suggests potential therapeutic applications for derivatives of the compound in treating pain and inflammation (Menozzi et al., 1994).
properties
IUPAC Name |
methyl 2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18(2)10-13-14(9-15(20)23-4)17-19(16(13)21)11-5-7-12(22-3)8-6-11/h5-8,10H,9H2,1-4H3/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWNVWNMDVKOD-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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